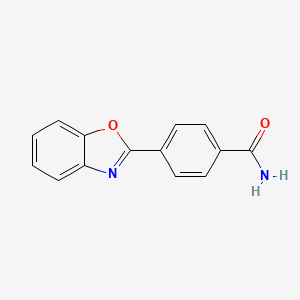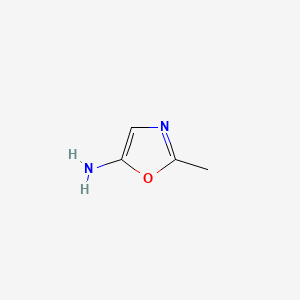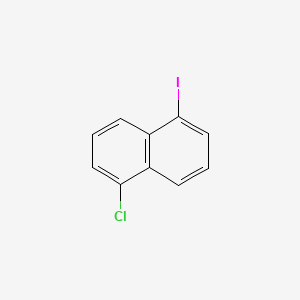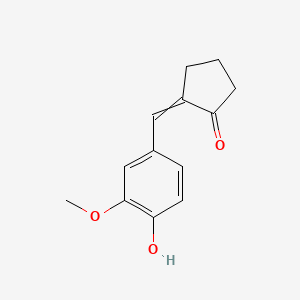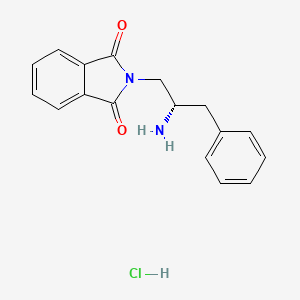
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” is a chemical compound with the molecular formula C17H17ClN2O2 . It is listed in various chemical databases and is available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” involves multiple steps . The process includes the use of aluminum (III) chloride, N-ethyl-N,N-diisopropylamine, tetrabutylammomium bromide, sodium hydrogencarbonate, hydrazine hydrate, and 1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” are complex and involve multiple steps . These steps include reactions at different temperatures and conditions .
Applications De Recherche Scientifique
Polymer Synthesis : It has been used as a novel initiator for the synthesis of amino-end functionalized polystyrene by atom transfer radical polymerization (Pourjavadi et al., 2011).
Optoelectronic Materials : Derivatives of this compound are used in the design of optoelectronically important materials, with research showing their high thermal stability and excellent properties as fluorescent compounds (Mane, Katagi, & Melavanki, 2019).
Antimicrobial Studies : A derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has shown moderate antimicrobial activity, especially against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Liquid Crystals : Isoindoline-1,3-dione-based mesogenic Schiff bases have been prepared, displaying enantiotropic liquid crystalline behavior with Nematic texture and SmA phase (Dubey et al., 2018).
Catalysis : Functionalized nanoparticles using this compound have been developed for the synthesis of 4H-pyran derivatives, offering environmental friendliness and excellent yields (Shabani et al., 2021).
Green Chemistry : It has been used in the development of a greener catalytic system for the synthesis of isoindoline-1,3-dione derivatives (Journal et al., 2019).
Spectral Studies : The structure of isoindoline-1,3-dione derivatives has been analyzed using NMR spectroscopy, offering insights into their molecular composition (Dioukhane et al., 2021).
Biomedical Research : Isoindoline-1,3-dione derivatives have been investigated for their COX inhibitory activity, indicating potential anti-inflammatory applications (Jaafar et al., 2021).
Propriétés
IUPAC Name |
2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANRDCWNKUZPSH-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)

